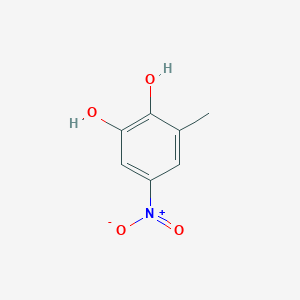

3-Methyl-5-nitrocatechol

Übersicht

Beschreibung

3-Methyl-5-nitrocatechol is an organic compound belonging to the class of nitrocatechols. These compounds are characterized by the presence of both nitro and hydroxyl groups attached to an aromatic ring. This compound is particularly notable for its applications in environmental and atmospheric chemistry due to its reactivity and role in secondary organic aerosol formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrocatechol can be synthesized through various methods. One common approach involves the nitration of 3-methylcatechol. This process typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions. These reactions are conducted in industrial reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-5-nitrocatechol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3-Methyl-5-aminocatechol.

Substitution: Various substituted catechols depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-nitrocatechol has several scientific research applications:

Environmental Chemistry: It is studied for its role in the formation of secondary organic aerosols, which impact air quality and climate.

Atmospheric Chemistry: Its reactions with hydroxyl radicals and other atmospheric species are investigated to understand its degradation pathways and atmospheric lifetime.

Analytical Chemistry: It is used as a reference compound in studies involving nitrocatechols and their detection in environmental samples.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-nitrocatechol primarily involves its reactivity with atmospheric oxidants. In the atmosphere, it reacts with hydroxyl radicals, leading to the formation of various oxidation products. These reactions contribute to the formation of secondary organic aerosols, which have significant environmental and climatic implications . The molecular targets include hydroxyl radicals and other reactive oxygen species, and the pathways involve complex oxidation and nitration reactions .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-5-nitrocatechol can be compared with other nitrocatechols such as:

- 3-Nitrocatechol

- 4-Nitrocatechol

- 4-Methyl-5-nitrocatechol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and environmental behavior. Compared to other nitrocatechols, it has distinct photolytic and oxidative degradation pathways, making it a compound of interest in atmospheric chemistry studies .

Eigenschaften

IUPAC Name |

3-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDSEMYVKHLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-methyl-5-nitrocatechol formed in the atmosphere?

A: this compound is a secondary organic aerosol (SOA) formed through the oxidation of volatile organic compounds (VOCs) released during biomass burning. [, ] One identified precursor is m-cresol, a significant emission from burning biomass. [] Atmospheric studies suggest 3M5NC forms through the aqueous-phase electrophilic substitution of 3-methylcatechol with nitronium ion (NO2+). [] This reaction is favored under specific pH conditions found in atmospheric water droplets. []

Q2: Does the presence of sunlight affect the formation of this compound?

A: Yes, sunlight plays a role in the aqueous-phase formation of this compound. Research shows that while 3-methylcatechol degrades faster in sunlight compared to dark conditions, the yield of 3M5NC is significantly higher in the dark. [] This suggests that while sunlight accelerates the degradation of the precursor, it might lead to different reaction pathways resulting in a lower yield of 3M5NC.

Q3: Why is this compound considered a significant atmospheric component?

A: this compound is a significant component of brown carbon, a type of organic aerosol that absorbs sunlight. [, ] This absorption influences the Earth's radiative balance and contributes to climate forcing. Additionally, the presence of nitro groups in 3M5NC may lead to further atmospheric reactions and contribute to the formation of other aerosol components.

Q4: How is this compound identified and quantified in atmospheric samples?

A: this compound and its isomer 3-methyl-4-nitrocatechol can be detected and differentiated from other isomers using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/(-)ESI-MS/MS). [] This method allows for the accurate identification and quantification of 3M5NC in complex environmental samples.

Q5: Are there any alternative formation pathways for this compound in the atmosphere?

A: While electrophilic substitution of 3-methylcatechol with NO2+ is a likely pathway, research suggests other mechanisms might be involved. [] For example, HNO2 plays a crucial role in the dark transformation of 3-methylcatechol, potentially through a non-radical pathway involving oxidation and conjugated addition reactions. [] Further research is needed to fully elucidate the contribution of different pathways to the formation of 3M5NC in various atmospheric conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.